

synthesis of 5-phenyl-1H-indole-3-carbaldehyde from 5-bromoindole

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Compound of Interest

Compound Name: 5-phenyl-1H-indole-3-carbaldehyde

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An Application Guide for the Two-Step Synthesis of **5-Phenyl-1H-indole-3-carbaldehyde** from 5-Bromoindole

Introduction: The Value of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in a vast array of natural products, pharmaceuticals, and functional materials. The strategic functionalization of this heterocyclic system allows for the fine-tuning of molecular properties to achieve desired biological activities. Among its many derivatives, **5-phenyl-1H-indole-3-carbaldehyde** stands out as a valuable intermediate. The introduction of a phenyl group at the C-5 position and a reactive carbaldehyde at the C-3 position provides two distinct handles for further chemical elaboration, making it a highly sought-after building block in drug discovery programs targeting cancer, inflammation, and neurodegenerative diseases.

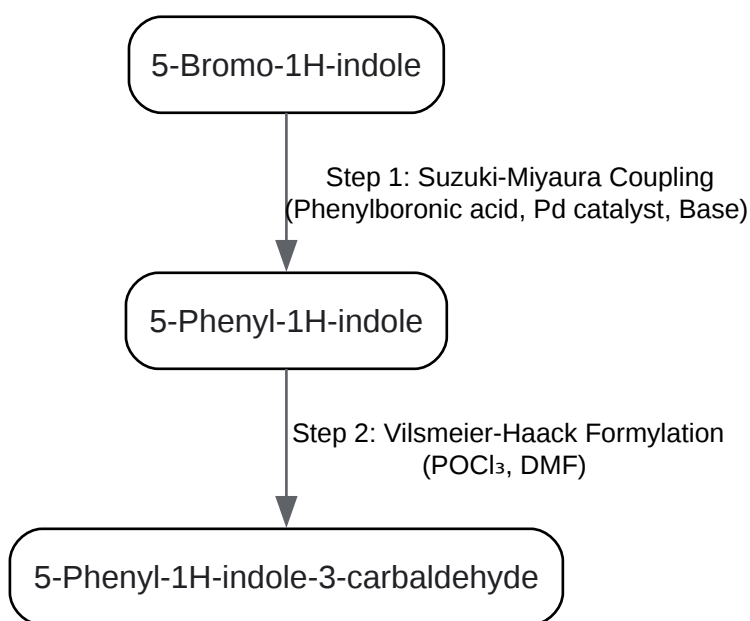
This document provides a comprehensive, field-tested guide for the synthesis of **5-phenyl-1H-indole-3-carbaldehyde**, starting from the commercially available 5-bromoindole. The synthetic strategy is a robust two-step sequence:

- Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction to form the C5-phenyl bond, yielding 5-phenyl-1H-indole.
- Vilsmeier-Haack Formylation: An electrophilic substitution to install the carbaldehyde group at the C-3 position, affording the final product.

This guide is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and causal reasoning behind key experimental choices.

Synthetic Workflow Overview

The overall transformation from 5-bromoindole to the target compound is illustrated below. This two-step approach is highly efficient, with each step being a classic, well-understood named reaction in organic synthesis.



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Caption: Overall two-step synthetic route.

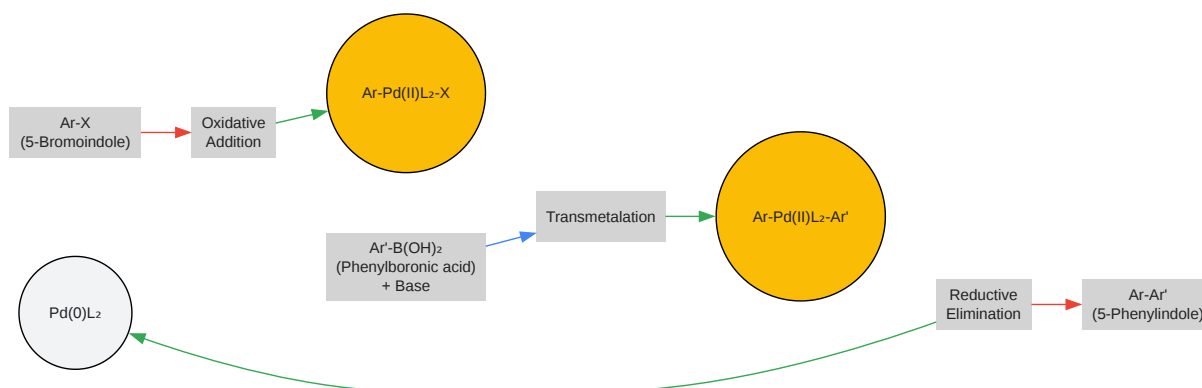
Part 1: Suzuki-Miyaura Coupling of 5-Bromoindole

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.^[1] Here, we employ it to couple 5-bromoindole with phenylboronic acid.

Principle and Mechanism

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive

elimination.[2] A base is crucial for the transmetalation step, where it activates the organoboron species to facilitate the transfer of the phenyl group to the palladium center.[3]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 5-Phenyl-1H-indole

This protocol is optimized for mild conditions, making it suitable for sensitive indole substrates.
[4]

Materials & Reagents

Reagent/Material	Grade	Supplier
5-Bromoindole	≥98%	Sigma-Aldrich
Phenylboronic Acid	≥97%	Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc) ₂)	Catalyst Grade	Strem Chemicals
SPhos	Ligand Grade	Sigma-Aldrich
Potassium Carbonate (K ₂ CO ₃)	Anhydrous, ≥99%	Fisher
Acetonitrile (ACN)	Anhydrous, ≥99.8%	Sigma-Aldrich
Deionized Water	N/A	In-house
Ethyl Acetate (EtOAc)	ACS Grade	VWR
Brine (Saturated NaCl solution)	N/A	In-house
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	ACS Grade	VWR
Silica Gel	230-400 mesh	SiliCycle

Reaction Parameters

Component	Mol. Wt. (g/mol)	Amount (mg)	mmols	Equivalents
5-Bromoindole	196.04	196	1.0	1.0
Phenylboronic Acid	121.93	146	1.2	1.2
K ₂ CO ₃	138.21	415	3.0	3.0
Pd(OAc) ₂	224.50	11.2	0.05	0.05
SPhos	410.48	20.5	0.05	0.05
ACN:Water (4:1)	-	5 mL	-	-

Step-by-Step Procedure

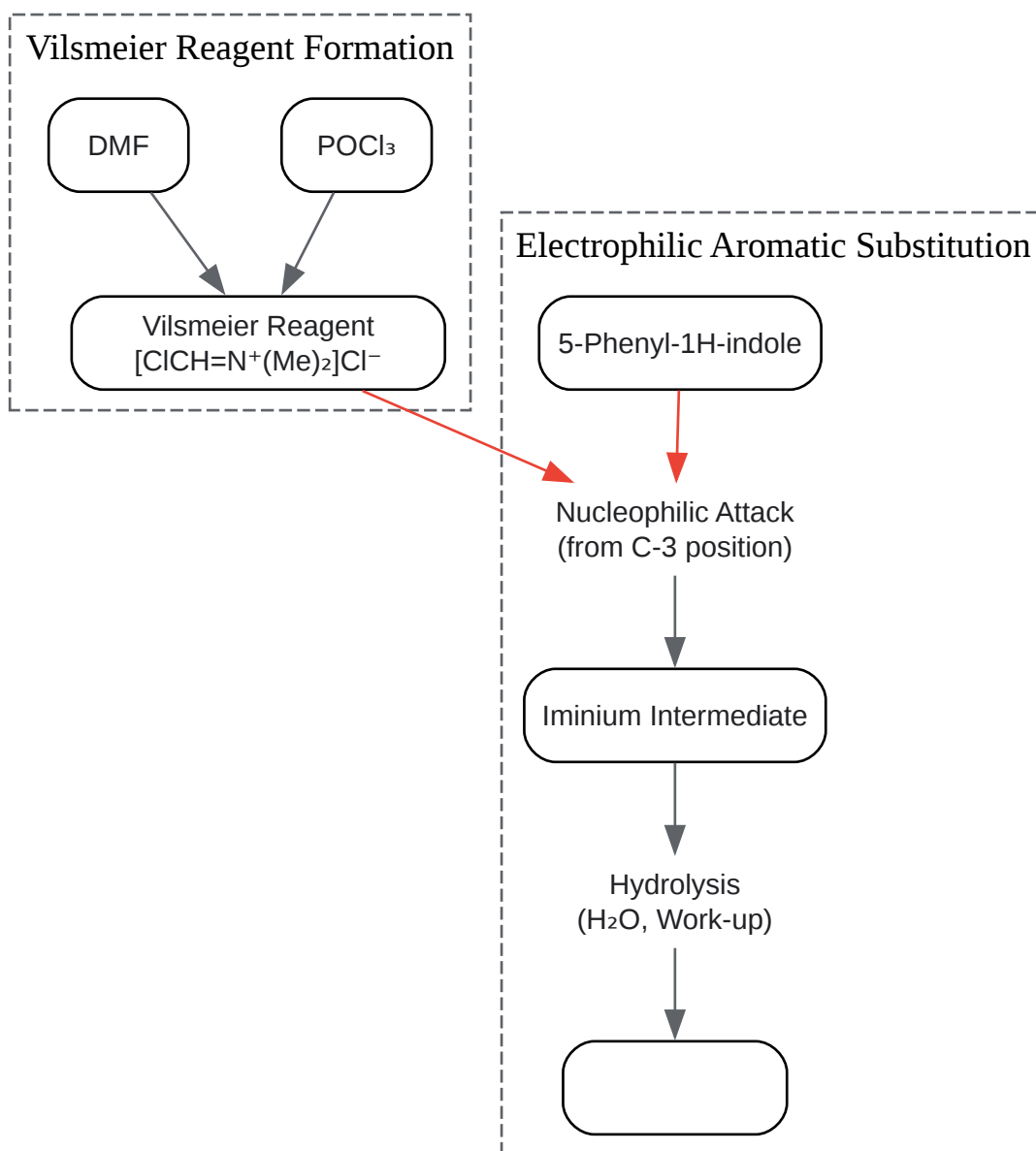
- **Reaction Setup:** To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromoindole (196 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
- **Catalyst Preparation:** In a separate small vial, dissolve palladium(II) acetate (11.2 mg, 0.05 mmol) and SPhos (20.5 mg, 0.05 mmol) in the 5 mL ACN:Water (4:1) solvent mixture. The solution should turn a pale yellow. Causality Note: Pre-mixing the catalyst and ligand allows for the formation of the active catalytic species before introduction to the main reaction mixture.
- **Reaction Initiation:** Add the catalyst solution to the flask containing the solids.
- **Heating and Monitoring:** Place a reflux condenser on the flask, purge with an inert gas (Argon or Nitrogen), and heat the mixture to 80 °C in an oil bath with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 5-bromoindole spot is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
- **Washing and Drying:** Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), and filter.^[5]
- **Purification:** Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield 5-phenyl-1H-indole as a white to off-white solid.

Part 2: Vilsmeier-Haack Formylation of 5-Phenyl-1H-indole

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like indoles.^{[6][7]} The reaction is regioselective for the C-3 position due to it being the most nucleophilic site on the indole ring.

Principle and Mechanism

The reaction proceeds in two main stages. First, dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl_3) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.^{[8][9]} Subsequently, the electron-rich C-3 position of the 5-phenylindole attacks this reagent. The resulting iminium intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde.^[10]



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Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 5-Phenyl-1H-indole-3-carbaldehyde

This protocol is adapted from standard procedures for indole formylation.[11]

Materials & Reagents

Reagent/Material	Grade	Supplier
5-Phenyl-1H-indole	Synthesized above	-
Phosphorus Oxychloride (POCl ₃)	≥99%	Sigma-Aldrich
N,N-Dimethylformamide (DMF)	Anhydrous, ≥99.8%	Sigma-Aldrich
Sodium Hydroxide (NaOH)	ACS Grade	VWR
Deionized Water	N/A	In-house
Ice	N/A	In-house

Reaction Parameters

Component	Mol. Wt. (g/mol)	Amount	mmols	Equivalents
5-Phenyl-1H-indole	193.25	193 mg	1.0	1.0
DMF	73.09	5 mL	-	Solvent
POCl ₃	153.33	0.13 mL	1.5	1.5
1M NaOH (aq)	40.00	~15 mL	-	For quench

Step-by-Step Procedure

- Vilsmeier Reagent Preparation: In a 50 mL flask under an inert atmosphere, add anhydrous DMF (5 mL) and cool to 0 °C in an ice bath. Slowly add phosphorus oxychloride (0.13 mL, 1.5 mmol) dropwise with stirring. Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment. The addition is exothermic and must be controlled. Stir the mixture at 0 °C for 30 minutes.
- Addition of Substrate: Dissolve 5-phenyl-1H-indole (193 mg, 1.0 mmol) in a minimal amount of DMF (~1 mL) and add it dropwise to the cold Vilsmeier reagent solution.

- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. The mixture will typically become thicker and change color.
- **Quenching and Hydrolysis:** Carefully pour the reaction mixture onto crushed ice (~20 g) in a beaker. Then, slowly and with stirring, add 1M aqueous NaOH solution until the mixture is basic (pH > 9). Causality Note: The basic aqueous work-up is essential to hydrolyze the intermediate iminium salt to the aldehyde and to neutralize the acidic reaction byproducts.
- **Precipitation and Isolation:** Stir the resulting suspension for 1 hour. A precipitate of the product should form.
- **Filtration and Washing:** Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 10 mL) to remove inorganic salts.
- **Drying and Purification:** Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield **5-phenyl-1H-indole-3-carbaldehyde** as a crystalline solid. Characterization data for a similar tosyl-protected analog shows the aldehyde proton (CHO) at δ 10.12 ppm and the indole C2-H at δ 8.47 ppm in ^1H NMR (CDCl_3), providing an expected reference for analysis.^[12]

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